9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine
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Overview
Description
9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are heterocyclic aromatic compounds that have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a bromophenyl group and two phenyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, diphenylamine, and a suitable catalyst.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and diphenylamine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms an intermediate Schiff base.
Cyclization: The intermediate Schiff base undergoes cyclization under reflux conditions to form the acridine core. This step may require the use of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the cyclization process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Additionally, the purification steps are scaled up using industrial-grade equipment, such as large-scale chromatography columns or crystallization tanks.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials, including dyes and pigments.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is employed in studies investigating the interactions of acridine derivatives with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. Additionally, it can bind to proteins, altering their structure and function. These interactions are mediated by the compound’s aromatic and hydrophobic properties, which facilitate its insertion into biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Bromophenyl)carbazole
- 4-(4-Bromophenyl)piperazine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 9-(4-Bromophenyl)-9,10-diphenyl-9,10-dihydroacridine is unique due to its specific structural features, such as the presence of both bromophenyl and diphenyl groups attached to the acridine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, organic synthesis, and materials science.
Properties
Molecular Formula |
C31H22BrN |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
9-(4-bromophenyl)-9,10-diphenylacridine |
InChI |
InChI=1S/C31H22BrN/c32-25-21-19-24(20-22-25)31(23-11-3-1-4-12-23)27-15-7-9-17-29(27)33(26-13-5-2-6-14-26)30-18-10-8-16-28(30)31/h1-22H |
InChI Key |
JJKNLMDTZMKZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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